- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

3-Methoxy-4-nitrobenzamide structure
Productnaam:3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide, 3-methoxy-4-nitro-
- 3-METHOXY-4-NITROBENZAMIDE
- 3-(methyloxy)-4-nitrobenzamide
- 3-methoxy-4-nitro-benzamide
- 3-Methoxy-4-nitro-benzoesaeure-amid
- 3-methoxy-4-nitro-benzoic acid amide
- Benzamide,3-methoxy-4-nitro
- 3-Methoxy-4-nitrobenzamide (ACI)
- HBEDVMJPLSCWPI-UHFFFAOYSA-N
- DA-23444
- 92241-87-7
- CHEMBL468432
- E82301
- SCHEMBL223645
- AKOS015991587
- NF-0718
- EN300-136598
- DTXSID80453833
- CS-0188790
- MFCD18398357
- 3-Methoxy-4-nitrobenzamide
-
- Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
- InChI-sleutel: HBEDVMJPLSCWPI-UHFFFAOYSA-N
- LACHT: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N
Berekende eigenschappen
- Exacte massa: 196.04800
- Monoisotopische massa: 196.04840674g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 238
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 98.1Ų
Experimentele eigenschappen
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 363.3±32.0 °C at 760 mmHg
- Vlampunt: 173.5±25.1 °C
- PSA: 99.13000
- LogboekP: 2.10970
- Dampfdruk: 0.0±0.8 mmHg at 25°C
3-Methoxy-4-nitrobenzamide Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-4-nitrobenzamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 98% | 1g |
¥226.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1253992-10g |
Benzamide, 3-methoxy-4-nitro- |
92241-87-7 | 98% | 10g |
$180 | 2024-06-07 | |
TRC | M493048-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
Apollo Scientific | OR303912-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
£80.00 | 2024-05-26 | ||
Apollo Scientific | OR303912-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 1g |
£95.00 | 2024-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-5g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 98% | 5g |
¥626.00 | 2024-04-25 | |
Alichem | A015001168-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 500mg |
$806.85 | 2023-08-31 | |
Enamine | EN300-136598-10000mg |
3-methoxy-4-nitrobenzamide |
92241-87-7 | 95.0% | 10000mg |
$291.0 | 2023-09-30 | |
Enamine | EN300-136598-100mg |
3-methoxy-4-nitrobenzamide |
92241-87-7 | 95.0% | 100mg |
$19.0 | 2023-09-30 | |
eNovation Chemicals LLC | Y1253992-250mg |
Benzamide, 3-methoxy-4-nitro- |
92241-87-7 | 98% | 250mg |
$65 | 2024-06-07 |
3-Methoxy-4-nitrobenzamide Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
Referentie
- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
Referentie
- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt
Referentie
- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
Referentie
- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
Referentie
- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C
Referentie
- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
Referentie
- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reactievoorwaarden
Referentie
- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referentie
- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referentie
- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
Referentie
- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor XaJournal of Medicinal Chemistry, 2001, 44(17), 2753-2771,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Thionyl chloride ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
Referentie
- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
Referentie
- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
Referentie
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZBioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
Referentie
- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referentie
- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
Referentie
- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C
Referentie
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 20
Reactievoorwaarden
Referentie
- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,
3-Methoxy-4-nitrobenzamide Raw materials
3-Methoxy-4-nitrobenzamide Preparation Products
3-Methoxy-4-nitrobenzamide Gerelateerde literatuur
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
92241-87-7 (3-Methoxy-4-nitrobenzamide) Gerelateerde producten
- 10397-58-7(4-methoxy-3-nitrobenzamide)
- 2137792-77-7(3-Pyridinamine, 4-methyl-5-(4-methyl-2-oxazolyl)-)
- 2171749-13-4(5-(2,2,3,3-tetrafluoropropyl)-1,8-dioxa-4-azaspiro5.5undecane)
- 1221791-81-6(2,3,5-Trichloroisonicotinoyl chloride)
- 1803567-38-5(2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride)
- 1346691-70-0(Methyl 5-(3,4-difluorophenyl)nicotinate)
- 1823849-98-4(1-Benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide)
- 1417983-62-0(Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate)
- 2137081-56-0((9H-fluoren-9-yl)methyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate)
- 727718-12-9(1-[(2,5-dibromophenyl)sulfonyl]piperidine-4-carboxylic acid)
Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk
pengshengyue
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk
